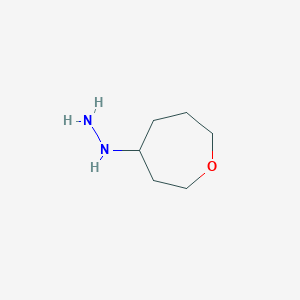![molecular formula C9H11NO3S B13242629 3-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B13242629.png)
3-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid is a chemical compound with the molecular formula C9H11NO3S and a molecular weight of 213.25 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid involves multiple steps, typically starting with the preparation of the benzoic acid derivative. The ethyl(imino)oxo-lambda6-sulfanyl group is introduced through a series of reactions involving specific reagents and catalysts. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped with advanced chemical synthesis equipment. The process involves scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being carried out .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
3-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid include other benzoic acid derivatives with different substituents, such as:
- 3-[Methyl(imino)oxo-lambda6-sulfanyl]benzoic acid
- 3-[Propyl(imino)oxo-lambda6-sulfanyl]benzoic acid
- 3-[Butyl(imino)oxo-lambda6-sulfanyl]benzoic acid
Uniqueness
This compound is unique due to its specific ethyl(imino)oxo-lambda6-sulfanyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11NO3S |
|---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
3-(ethylsulfonimidoyl)benzoic acid |
InChI |
InChI=1S/C9H11NO3S/c1-2-14(10,13)8-5-3-4-7(6-8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12) |
InChI Key |
RBDOUADBPRLCSD-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=N)(=O)C1=CC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Butyl[(2,4-dimethylphenyl)methyl]amine](/img/structure/B13242605.png)
![4-[(5-Bromopyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13242614.png)
![N-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13242622.png)

